

# bromate as a disinfection byproduct from hypochlorite solutions

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An In-depth Technical Guide to **Bromate** as a Disinfection Byproduct from Hypochlorite Solutions

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Bromate** (BrO<sub>3</sub><sup>-</sup>), a potential human carcinogen, is a disinfection byproduct (DBP) of significant concern in water treatment. While ozonation is a well-known pathway for its formation, the use of sodium hypochlorite solutions for disinfection is also a critical, and sometimes overlooked, source. This technical guide provides a comprehensive overview of the mechanisms of **bromate** formation from hypochlorite, the factors influencing its presence, detailed analytical methodologies, and strategies for its mitigation and control. The information is intended to support researchers, scientists, and professionals in understanding and managing the risks associated with this contaminant.

### Introduction to Bromate

**Bromate** is an oxyhalide anion that can form during water disinfection processes.[1] The International Agency for Research on Cancer (IARC) has classified **bromate** as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][3] This classification, supported by evidence of carcinogenicity in laboratory animals, has led to strict regulatory limits for **bromate** in drinking water worldwide.[2][4]



The primary regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO), have established maximum contaminant levels (MCLs) for **bromate** to protect public health.[3][5] While the ozonation of bromide-containing water is a major source of **bromate**, its presence as a contaminant in sodium hypochlorite (NaOCl) solutions used for chlorination is a direct pathway for its introduction into finished drinking water.

## Mechanisms of Bromate Formation from Hypochlorite Solutions

There are two primary pathways through which hypochlorite disinfection contributes to **bromate** in drinking water:

### **Bromate** as a Contaminant in Hypochlorite Solutions

The most significant source of **bromate** when using hypochlorite is its pre-existence as a contaminant within the chemical solution itself.[2][6] This occurs during the manufacturing process of sodium hypochlorite.

- Raw Material Impurities: Commercial hypochlorite is typically produced by reacting chlorine gas with sodium hydroxide.[7] The raw materials for this process, particularly the salt (brine) used to produce both chlorine and sodium hydroxide via electrolysis, naturally contain bromide ions (Br<sup>-</sup>) as an impurity.[8][9]
- Oxidation during Manufacturing: During the production of hypochlorite, the bromide impurities are oxidized to bromate at the high pH characteristic of the NaOCI solution.[6][8]
   Virtually all of the bromine or bromide present in the raw materials is rapidly converted to bromate under these conditions.[8] The concentration of bromate in commercial hypochlorite solutions can vary significantly, with reported values ranging from 82 to over 857 mg/L.[10][11]
- On-Site Generation: On-site hypochlorite generation systems, which use electrolysis of brine solutions, can also produce **bromate** if the salt feedstock has a high bromide content.[6][9]

### Oxidation of Source Water Bromide by Hypochlorite



While less significant than pre-existing contamination, hypochlorite can also oxidize bromide naturally present in the source water to form **bromate**, particularly under specific conditions.

The reaction proceeds through a series of oxidation steps:

 Oxidation of Bromide to Hypobromite: Hypochlorous acid (HOCl), the active disinfecting species, rapidly oxidizes bromide ions (Br<sup>-</sup>) to form hypobromous acid (HOBr).

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 HOCl + Br<sup>-</sup> → HOBr + Cl<sup>-</sup>
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• Further Oxidation to **Bromate**: Hypobromous acid and hypobromite ions (OBr<sup>-</sup>) can be further oxidized by hypochlorite to form **bromate** (BrO<sub>3</sub><sup>-</sup>). This is a slower, multi-step process. Enhanced **bromate** formation has been noted in waters with high bromide content disinfected under alkaline conditions.[10]

## Factors Influencing Bromate Formation and Concentration

Several key parameters influence the concentration of **bromate** introduced into drinking water via hypochlorite solutions:

- Bromide in Raw Materials: The single most critical factor is the concentration of bromide in the salt used to manufacture the chlorine and sodium hydroxide.[8] Different salt sources have vastly different bromide levels.[8]
- Manufacturing Process: The type of chlor-alkali electrochemical cell used (mercury, diaphragm, or membrane) affects how bromide partitions between the chlorine and sodium hydroxide, which can influence the final bromate concentration in the hypochlorite product.
   [8]
- Hypochlorite Solution pH: The high pH of sodium hypochlorite solutions is conducive to the conversion of bromide to **bromate**.[6][8]
- Temperature: Higher storage temperatures accelerate the degradation of sodium hypochlorite.[6][11] As the hypochlorite concentration decreases, a larger volume of the solution must be dosed to achieve the desired chlorine residual, leading to a higher total amount of bromate being added to the water.[10][11]



- Storage Time: The degradation of hypochlorite over time leads to the formation of chlorate and perchlorate.[6][9] Longer storage times can necessitate higher doses, thereby increasing the introduction of **bromate**.[12]
- Source Water Chemistry: For the secondary pathway (oxidation of waterborne bromide), factors such as the initial bromide concentration, pH, and temperature of the source water are influential.[1][3]

## **Quantitative Data on Bromate**

The following tables summarize key quantitative data regarding regulatory limits and observed concentrations of **bromate**.

Table 1: Regulatory Standards for Bromate in Drinking Water

Regulatory Body/Standard	Maximum Contaminant Level (MCL)	Notes
U.S. Environmental Protection Agency (EPA)	10 μg/L (10 ppb)	Enforced under the Safe Drinking Water Act.[5][13]
World Health Organization (WHO)	10 μg/L (10 ppb)	Provisional guideline value.[5]
European Union (EU)	10 μg/L (for drinking water)	EU Drinking Water Directive.
3 μg/L (for bottled waters)	For waters disinfected with ozone.[14]	
NSF/ANSI/CAN 60	3.3 μg/L (SPAC)	Single Product Allowable Concentration for certified treatment chemicals.[13]

Table 2: Reported Bromate Concentrations in Commercial Hypochlorite Solutions



Source	Reported Bromate Concentration Range	Notes
Bouland et al. (2005) / SAGEP, Paris	82 to 857 mg/L	Found in commercial solutions used for drinking water production.[10]
ResearchGate Article	82 to 813 mg/L	Analysis of commercial solutions from three treatment plants.[11]

## **Experimental Protocols for Bromate Analysis**

Accurate quantification of **bromate** at trace levels is essential for regulatory compliance and process control. Ion chromatography (IC) is the most widely used and accepted analytical technique.

## Method 1: Ion Chromatography with Conductivity Detection

- Principle: This method, outlined in procedures like EPA Method 300.1, separates **bromate** from other anions on an anion-exchange column.[15] The separated ions are then detected by their electrical conductivity. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.
- Instrumentation:
  - Ion Chromatograph with a pump, sample injector, and guard/analytical anion-exchange columns.
  - o Anion suppressor (chemical or electrolytic).
  - Conductivity detector.
- Reagents:
  - Eluent: Typically a sodium carbonate/bicarbonate solution.



- Regenerant: Sulfuric acid solution for chemical suppressors.
- Stock and working standards of bromate.
- Procedure:
  - Prepare the eluent and standards.
  - Equilibrate the IC system until a stable baseline is achieved.
  - Inject a known volume of the filtered sample (or standard) into the system.
  - The anions are separated based on their affinity for the stationary phase of the column.
  - After passing through the suppressor, the conductivity of each separated anion is measured.
  - **Bromate** is identified by its retention time and quantified by comparing its peak area to a calibration curve.
- Limitations: The detection limit of this method (~4 μg/L in EPA 300.1) may not be sufficiently low to meet stricter regulatory requirements or for precise quantification near the 10 μg/L MCL.[15] It can also be subject to interferences from high concentrations of other anions like chloride.[16]

## Method 2: Ion Chromatography with Post-Column Reaction (PCR) and UV/VIS Detection

• Principle: To achieve much lower detection limits, methods such as EPA 317.0, EPA 326.0, and ISO 11206 employ a post-column reaction to create a colored product that can be detected spectrophotometrically.[14][17][18] The most common reaction is the oxidation of iodide (I<sup>-</sup>) by **bromate** in an acidic medium to form the triiodide ion (I<sub>3</sub><sup>-</sup>), which has a strong absorbance at 352 nm.[14][17] This reaction is highly specific and sensitive.

Instrumentation:



- Ion Chromatograph system as described above.
- Post-Column Reaction (PCR) system, including a reagent pump and a mixing/reaction coil.
- UV/VIS detector set to 352 nm.

#### Reagents:

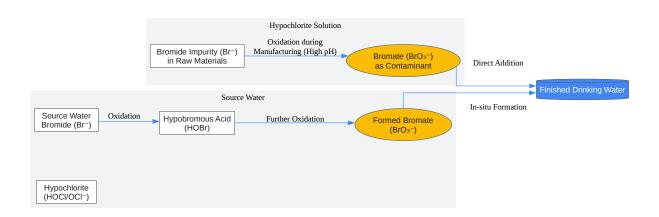
- Eluent (e.g., sodium carbonate).
- Post-Column Reagent: A solution containing potassium iodide (KI) and an acid, often with a catalyst like ammonium molybdate to ensure a rapid reaction.[17]
- Standards and samples as above.

#### Procedure:

- The sample is injected and anions are separated on the IC column as in Method 1.
- After the column, the eluent stream is mixed with the PCR reagent.
- The mixture flows through a heated reaction coil to ensure complete reaction of any bromate present.
- The stream then passes through the UV/VIS detector, and the absorbance of the triiodide formed is measured at 352 nm.
- Quantification is based on a calibration curve of bromate standards.
- Advantages: This method offers very low detection limits (as low as 0.04 μg/L), providing high sensitivity and specificity for trace-level **bromate** analysis.[15]

# Visualizations: Pathways and Workflows Diagram 1: Chemical Pathway of Bromate Formation



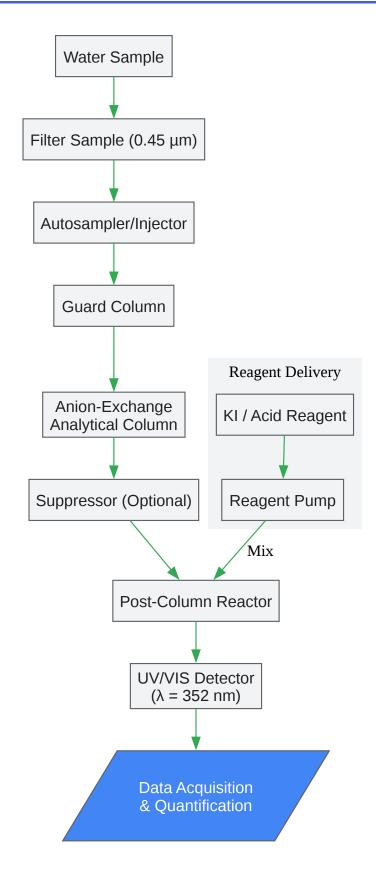


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Caption: Formation pathways of **bromate** from hypochlorite use.

## Diagram 2: Experimental Workflow for Bromate Analysis (IC-PCR-UV)



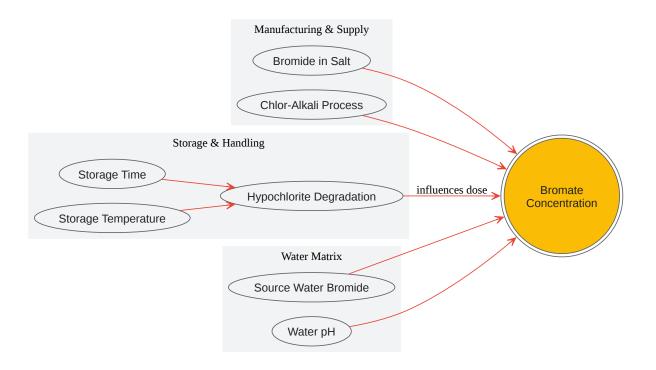


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Caption: Workflow for IC with Post-Column Reaction.



## **Diagram 3: Factors Influencing Bromate Concentration**



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Caption: Key factors influencing final bromate levels.

## **Mitigation and Control Strategies**

Minimizing **bromate** contamination from hypochlorite use requires a multi-faceted approach focusing on the chemical supply chain and on-site handling.

 Source Control of Raw Materials: The most effective strategy is to control bromate at its source.[19] Hypochlorite manufacturers can select salt supplies with low bromide content to



produce a higher purity product.[8]

- Certification and Specification: Utilities should procure sodium hypochlorite certified under NSF/ANSI/CAN 60.[8][13] This standard sets a Single Product Allowable Concentration (SPAC) for bromate, ensuring that the chemical does not contribute more than a specified amount (e.g., 3.3 μg/L) to the finished water at its maximum use dose.[13]
- Proper Storage and Handling: To minimize hypochlorite degradation, which necessitates higher doses, utilities should:
  - Keep it Cool: Store hypochlorite solutions in a cool, dark place to slow the rate of thermal decomposition.[6][12]
  - First-In, First-Out: Use the oldest stock first to ensure a quick turnover and minimize storage time.[6]
  - Dilute on Delivery: Diluting the hypochlorite solution upon receipt can also reduce the rate of chlorate and perchlorate formation.[6][12]
- Regular Monitoring: Utilities, especially those with bromide-rich source waters or those who
  have identified **bromate** in their hypochlorite supply, should conduct regular monitoring of
  both the chemical stock and the finished water.

## Conclusion

**Bromate** formation and introduction from sodium hypochlorite solutions is a critical issue in drinking water safety. The primary pathway is the contamination of the hypochlorite product itself, originating from bromide impurities in the raw materials used during its manufacture. While the direct oxidation of source water bromide by hypochlorite can also occur, it is generally a lesser contributor.

For researchers and water quality professionals, a thorough understanding of the formation mechanisms, influencing factors, and analytical methods is paramount. By implementing robust control strategies, including sourcing certified low-**bromate** hypochlorite, optimizing storage and handling practices, and conducting diligent monitoring, the risks associated with this potential carcinogen can be effectively managed, ensuring the continued delivery of safe drinking water to the public.



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